BENGHE Foundational & Exploratory

Check Availability & Pricing

Methyl 2,2,2-trichloroacetimidate: A Technical
Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl 2,2,2-trichloroacetimidate

Cat. No.: B147344

For Researchers, Scientists, and Drug Development Professionals

Methyl 2,2,2-trichloroacetimidate (CAS No. 2533-69-9) is a highly reactive and versatile
reagent, pivotal in modern organic synthesis. Valued for its ability to act as an efficient
electrophile, it serves as a cornerstone in the formation of esters, ethers, and glycosidic bonds,
as well as in the synthesis of complex heterocyclic systems. Its utility is particularly pronounced
in carbohydrate chemistry and in the protection of sensitive hydroxyl groups during the
synthesis of complex molecules and active pharmaceutical ingredients. This guide provides an
in-depth overview of its chemical properties, reactivity, and established experimental protocols.

Core Chemical and Physical Properties

Methyl 2,2,2-trichloroacetimidate is a colorless to light yellow liquid under standard
conditions.[1][2] Its high reactivity stems from the electron-withdrawing trichloromethyl group,
which makes the imidate carbon highly electrophilic and the imidate group an excellent leaving
group upon protonation.

Quantitative data for the compound are summarized in the table below for easy reference.
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Property Value References

CAS Number 2533-69-9 [31[4]1[5]

Molecular Formula C3HaCIsNO [3B1141[5]

Molecular Weight 176.43 g/mol [4161[7]
Clear, colorless to light yellow

Appearance o [1][2](8]
liquid

Boiling Point 148-149 °C (lit.) [9][10][11]

Melting Point -30 °C [4]

Density 1.425 - 1.51 g/cm3 at 25 °C [B114][10][11]

Refractive Index (n20/D) 1.4770 - 1.4800 (lit.) [1][4]111]

Flash Point 74 °C (165.2 °F) - closed cup [4][11]

Storage Temperature 2-8°C [6][10][11]

- Soluble in various organic

Solubility 9]
solvents

SMILES COC(=N)C(Cl)(C)CI [12][12][13]
OGBINJLTBZWRRB-

InChl Key [12][12][13]

UHFFFAOYSA-N

Spectroscopic Data Profile

The structural features of methyl 2,2,2-trichloroacetimidate give rise to a distinct

spectroscopic signature. While specific experimental spectra are not readily available in all

databases, the expected signals can be predicted based on its functional groups.
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Spectroscopy Expected Signals

A singlet for the methoxy (-OCHs) protons,

expected around 3.5-4.0 ppm. A broad singlet
1H NMR o _

for the imine (-NH) proton, which can be

variable and may exchange with D20.

A signal for the methoxy carbon (-OCHs) around
50-60 ppm. A signal for the imidate carbon

13C NMR (C=N) in the range of 150-165 ppm. A signal for
the trichloromethyl carbon (-CCls), typically
found around 90-100 ppm.

N-H stretching vibration around 3300-3400
cm~1, C=N stretching absorption in the region of
1640-1690 cm~1, C-O stretching band between
1000-1300 cm™1, Strong C-Cl stretching
absorptions, typically observed in the 600-850

Infrared (IR)

cm-1range.

Reactivity and Synthetic Applications

The reactivity of methyl 2,2,2-trichloroacetimidate is dominated by the electrophilicity of the
imidate carbon. Activation, typically by a Brgnsted or Lewis acid, transforms the imidate into an
excellent leaving group (trichloroacetamide), facilitating nucleophilic attack.

O-Alkylation and Esterification

Trichloroacetimidates are extensively used to form ethers and esters under mild conditions,
often without the need for an external catalyst. The carboxylic acid substrate itself is frequently
acidic enough to protonate the imidate, initiating the reaction.[6] This "symbiotic activation”
avoids harsh conditions that could decompose sensitive substrates.

Glycosylation Reactions

In carbohydrate chemistry, the trichloroacetimidate method, pioneered by Schmidt, is a premier
strategy for the stereoselective formation of glycosidic bonds.[12] Glycosyl
trichloroacetimidates, prepared from the corresponding hemiacetals, are activated by catalytic
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amounts of a Lewis acid (e.g., TMSOTf, BF3-OEtz) to react with a glycosyl acceptor. This
method is central to the synthesis of complex oligosaccharides and glycoconjugates. The
stereochemical outcome can be influenced by the choice of catalyst, solvent, and temperature.

Acid-Catalyzed Rearrangement

In the absence of a strong nucleophile, trichloroacetimidates can undergo a thermal or acid-
catalyzed rearrangement to form the more stable N-trichloroacetyl compounds (amides).[12]
This transformation, akin to a Chapman rearrangement, provides a synthetic route to protected
amines.

Synthesis of Heterocyclic Compounds

Methyl 2,2,2-trichloroacetimidate serves as a key starting material in the synthesis of various
heterocyclic structures, such as novel bibenzimidazole oligomers and polymers.[3][4][10][11]

Experimental Protocols

The following sections detail generalized procedures for the synthesis and key reactions of
methyl 2,2,2-trichloroacetimidate.

Protocol 1: Synthesis of Methyl 2,2,2-
trichloroacetimidate

This procedure is based on the general method for synthesizing alkyl trichloroacetimidates from
an alcohol and trichloroacetonitrile.

Materials:

Methanol

Trichloroacetonitrile (CCIsCN)

1,8-Diazabicyclo[5.4.0]Jundec-7-ene (DBU) or Potassium Carbonate (K2COs)

Anhydrous dichloromethane (DCM) or Diethyl Ether

Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve
methanol (1.0 equiv.) and trichloroacetonitrile (1.1-1.5 equiv.) in anhydrous DCM.

Cool the solution to 0-4 °C using an ice bath.

Slowly add a catalytic amount of a base, such as DBU (0.05-0.1 equiv.) or K2COs, to the
stirred solution.

Allow the reaction to stir vigorously at low temperature and then warm to room temperature,
monitoring the progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.

The crude product can be purified by filtration through a short plug of silica gel or by
distillation under reduced pressure to yield pure methyl 2,2,2-trichloroacetimidate.
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Synthesis Workflow

1. Dissolve Methanol &
Trichloroacetonitrile in DCM

:

2. Cool to 0-4 °C

'

3. Add Catalytic Base
(e.g., DBU)

:

4. Stir and Monitor
(TLC)

:

5. Concentrate in vacuo

'

6. Purify (Distillation
or Chromatography)

Methyl 2,2,2-Trichloroacetimidate

Click to download full resolution via product page

Diagram 1. General workflow for the synthesis of methyl 2,2,2-trichloroacetimidate.

Protocol 2: Promoter-Free Esterification of Carboxylic
Acids
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This protocol describes the direct esterification of a carboxylic acid using an alkyl
trichloroacetimidate without an external catalyst.

Materials:

e Carboxylic acid

e Methyl 2,2,2-trichloroacetimidate

e Anhydrous toluene or other high-boiling, non-polar solvent

Procedure:

To a solution of the carboxylic acid (1.0 equiv.) in anhydrous toluene, add methyl 2,2,2-
trichloroacetimidate (1.5-2.0 equiv.).

e Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 18-24 hours, monitoring
for the disappearance of the starting material by TLC.[6]

o After completion, allow the mixture to cool to room temperature and concentrate in vacuo.

e The resulting residue contains the desired methyl ester and the trichloroacetamide
byproduct.

 Purify the crude product by silica gel chromatography to isolate the pure ester. The
trichloroacetamide byproduct is typically more polar and can be easily separated.
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Promoter-Free Esterification Mechanism
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Y

Carboxylate
(R-CO0O")

yd

S/ - CCIsCONH:2

Trichloroacetamide
(CCIsCONH2)

Methyl Cation Intermediate
[CHs]*

Methyl Ester
(R-COOCHs)

Click to download full resolution via product page

Diagram 2. Proposed mechanism for promoter-free esterification.

Protocol 3: Lewis Acid-Catalyzed Glycosylation

This is a generalized procedure for the coupling of a glycosyl trichloroacetimidate donor with a

glycosyl acceptor.

Materials:

¢ Glycosyl trichloroacetimidate donor

* Glycosyl acceptor (containing a free hydroxyl group)
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o Activated molecular sieves (3A or 4A)

e Lewis Acid catalyst (e.g., TMSOTTf or BFs-OEt2)

e Anhydrous DCM or other suitable aprotic solvent
Procedure:

 In a flame-dried, two-necked flask under an inert atmosphere, add the glycosyl acceptor (1.0
equiv.), glycosyl trichloroacetimidate donor (1.2-1.5 equiv.), and freshly activated powdered
molecular sieves.

e Add anhydrous DCM via cannula and stir the suspension at room temperature for 30-60
minutes.

o Cool the reaction mixture to the desired temperature (typically between -80 °C and 0 °C).

e Slowly add a solution of the Lewis acid catalyst (0.1-0.5 equiv.) in anhydrous DCM to the
cold suspension.

 Stir the reaction at this temperature and monitor its progress by TLC until the donor is
consumed.

e Quench the reaction by adding a base, such as triethylamine or saturated aqueous sodium
bicarbonate solution.

 Allow the mixture to warm to room temperature, filter through a pad of celite to remove the
molecular sieves, and wash the filtrate with water and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

» Purify the resulting disaccharide by silica gel chromatography.
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Glycosylation Workflow

1. Mix Donor, Acceptor &
Molecular Sieves in DCM

:

2. Cool to Low Temp
(-80°Cto0°C)

:

3. Add Lewis Acid
(e.g., TMSOTY)

:

4. Stir and Monitor
(TLC)

:

5. Quench with Base

'

6. Filter, Wash, Dry

'

7. Purify (Chromatography)

Glycoside Product

Click to download full resolution via product page

Diagram 3. General workflow for a Lewis acid-catalyzed glycosylation reaction.
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Safety and Handling

Methyl 2,2,2-trichloroacetimidate is an irritant to the eyes, skin, and respiratory system.[9]
[11] It is also a combustible liquid.[11] When handling this reagent, appropriate personal
protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[9]
All operations should be conducted in a well-ventilated fume hood. Avoid exposure to high
temperatures and open flames.[9]

Conclusion

Methyl 2,2,2-trichloroacetimidate is a powerful and enabling reagent for a variety of critical
transformations in organic synthesis. Its predictable reactivity, coupled with the mild conditions
often required for its use, makes it an invaluable tool for chemists in academic research and the
pharmaceutical industry. A thorough understanding of its properties and reaction protocols
allows for its effective application in the construction of complex molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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